

Spectroscopic Profile of 5-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Undecanone** (CAS No. 33083-83-9), a saturated ketone with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

5-Undecanone, also known as pentyl hexyl ketone, is an aliphatic ketone with the chemical formula C₁₁H₂₂O.[1] Its structure consists of an eleven-carbon chain with a carbonyl group at the fifth position.

Structure:

Physical Properties:



| Property | Value |
|-------------------|------------------|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | Undecan-5-one |
| CAS Number | 33083-83-9 |
| Appearance | Colorless liquid |

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **5-Undecanone**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **5-Undecanone** is characterized by signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--|
| ~2.40 | Triplet | 4H | -CH ₂ -C(=O)-CH ₂ - (C4- H ₂ , C6-H ₂) |
| ~1.55 | Multiplet | 4H | -CH ₂ -CH ₂ -C(=O)- (C3- H ₂ , C7-H ₂) |
| ~1.30 | Multiplet | 8H | -(CH ₂) ₄ - (C2-H ₂ , C8- H ₂ , C9-H ₂ , C10-H ₂) |
| ~0.90 | Triplet | 6H | -CH3 (С1-H3, С11-H3) |



The ¹³C NMR spectrum provides information on the different carbon environments within **5-Undecanone**.

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--|
| ~211.0 | C=O (C5) |
| ~42.5 | -CH ₂ -C(=O)-CH ₂ - (C4, C6) |
| ~31.5 | -(CH ₂) _n - (C8) |
| ~29.0 | -(CH ₂) _n - (C9) |
| ~24.0 | -CH ₂ -CH ₂ -C(=O)- (C3, C7) |
| ~22.5 | -(CH ₂) _n - (C2, C10) |
| ~14.0 | -CH ₃ (C1, C11) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Undecanone** is dominated by a strong absorption band characteristic of a carbonyl group.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~2955, ~2925, ~2855 | Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1375 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-Undecanone** shows a molecular ion peak and several characteristic fragment ions.[1]



| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 170 | Low | [M] ⁺ (Molecular Ion) |
| 113 | Moderate | [M - C ₄ H ₉] ⁺ (α-cleavage) |
| 99 | Moderate | [M - C ₅ H ₁₁] ⁺ (α-cleavage) |
| 86 | High | McLafferty rearrangement product |
| 71 | High | [C5H11] ⁺ |
| 58 | High | McLafferty rearrangement product |
| 57 | High | [C4H9] ⁺ |
| 43 | High | [C ₃ H ₇] ⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of 5-Undecanone in ~0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 300 MHz (or higher) NMR spectrometer (e.g., Varian A-60).[1]
- ¹H NMR:



- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the range of -1 to 10 ppm.
- Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ¹H NMR spectrum.
- Assign the peaks in both spectra to the corresponding nuclei in the 5-Undecanone molecule.

FT-IR Spectroscopy

Sample Preparation:

- As **5-Undecanone** is a liquid, it can be analyzed directly as a neat thin film.
- Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Gently press the plates together to form a thin, uniform film.

Instrumentation and Data Acquisition:



- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquire a background spectrum of the clean salt plates.
- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (GC/MS)

Sample Preparation:

• Prepare a dilute solution of **5-Undecanone** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization (EI) source (e.g., HITACHI M-80B).[1]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.



- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
 - Mass Range: Scan from m/z 40 to 400.

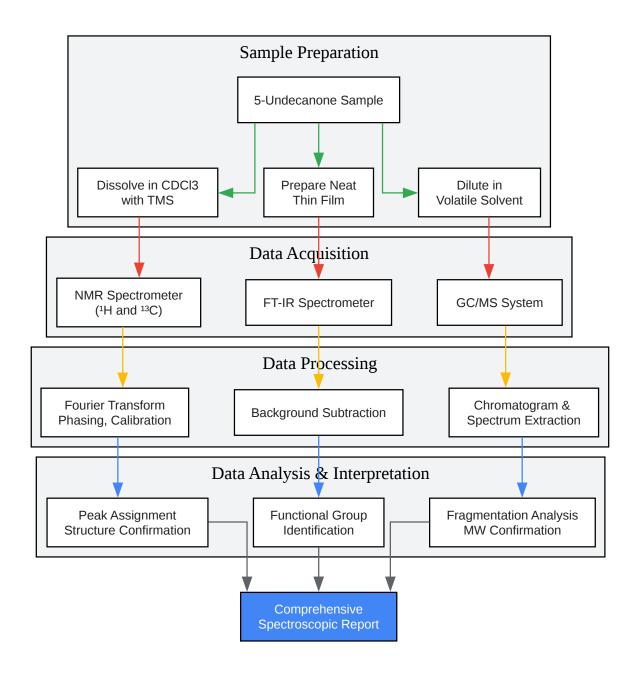
Data Processing:

- Identify the peak corresponding to **5-Undecanone** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Propose fragmentation pathways to explain the observed fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Undecanone**.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 5-Undecanone | C11H22O | CID 98677 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Undecanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585441#spectroscopic-data-of-5-undecanone-nmr-ir-ms]

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